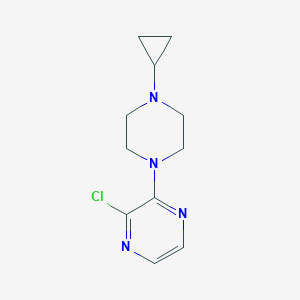
1-(4-ヒドロキシ-4-(トリフルオロメチル)ピペリジン-1-イル)-2-アミノプロパン-1-オン
説明
科学的研究の応用
医薬品開発
この化合物のトリフルオロメチル基は、医薬品化学において重要な役割を果たしており、薬物の生物活性と代謝安定性を向上させる可能性があります 。この基は、FDA承認薬の多くに見られ、薬物動態特性を強化する能力で知られています。この化合物の構造は、効力と安全性プロファイルを向上させた新規薬物の開発に役立ちます。
抗癌剤
ピペリジン誘導体、例えば本化合物は、潜在的な抗癌剤として同定されています 。ピペリジン核の存在は、幅広い生物活性に関連しており、このコア構造の修飾により、標的抗癌特性を持つ化合物が得られます。
抗菌活性
ピペリジン構造を持つ化合物は、抗菌剤として有望視されています。 検討中の特定の化合物は、細菌酵素または経路を標的にする誘導体に変換することができ、新しい抗生物質の開発に貢献します .
酵素阻害
ピペリジン部分は、酵素を阻害するために設計された分子に見られる一般的な特徴です。 例えば、この化合物の誘導体は、キナーゼを阻害するように設計できます。キナーゼは、多くの疾患でしばしば調節不全になるシグナル伝達経路に関与する酵素です .
鎮痛・抗炎症作用
ピペリジン誘導体の鎮痛・抗炎症作用は、疼痛管理と炎症性疾患の治療に役立ちます。 この化合物の構造は、治療目的でこれらの特性を強化するように最適化できます .
神経保護効果
ピペリジン誘導体は、神経保護効果について研究されており、神経変性疾患の治療に役立つ可能性があります。 検討中の化合物は、神経細胞を損傷や変性から保護する薬物のリード構造となり得ます .
作用機序
The mechanism of action of 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is still not fully understood. However, it is believed that the compound binds to the active site of acetylcholinesterase and inhibits its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increased stimulation of the post-synaptic neuron. In addition, 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has been found to interact with a variety of other proteins and enzymes, which could explain its potential applications in the treatment of cancer.
Biochemical and Physiological Effects
2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has been found to have a number of biochemical and physiological effects. In laboratory settings, it has been found to inhibit the growth of tumor cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been found to have a positive effect on cognitive function, as well as to enhance memory and learning. Finally, 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has been found to reduce the levels of harmful cholesterol in the body, which could potentially lead to a reduction in the risk of cardiovascular disease.
実験室実験の利点と制限
2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it has a high degree of solubility in a variety of solvents, which makes it easy to use in a variety of laboratory settings. However, 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is not without its limitations. It has a relatively low bioavailability, which means that it may not be suitable for use in certain applications. Additionally, it has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
Despite its limitations, 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has a number of potential future directions. One possible direction is the development of new drugs based on the compound’s ability to inhibit acetylcholinesterase. Additionally, 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one could be used as a tool to study the effects of oxidative stress and inflammation on the body. Finally, further research could be conducted to explore the potential applications of 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one in the treatment of cancer and other diseases.
特性
IUPAC Name |
2-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-6(13)7(15)14-4-2-8(16,3-5-14)9(10,11)12/h6,16H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPPWAXQGCYKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



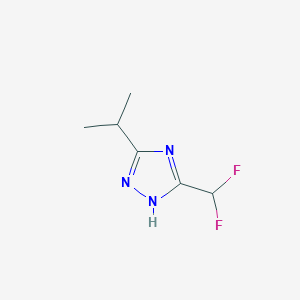
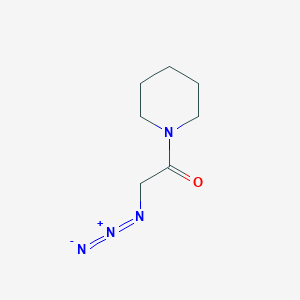
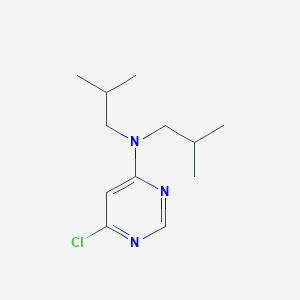

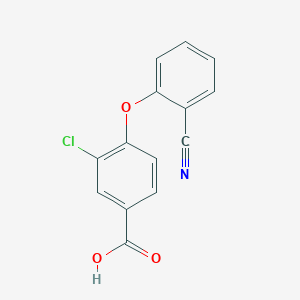

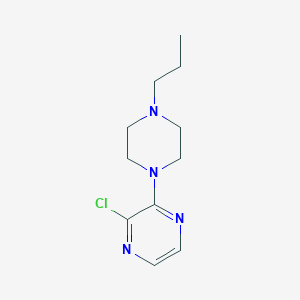


![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491390.png)
amine](/img/structure/B1491391.png)
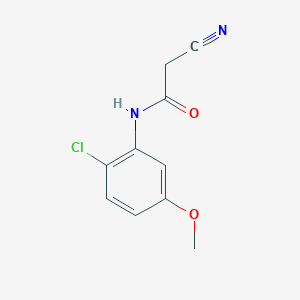
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)
